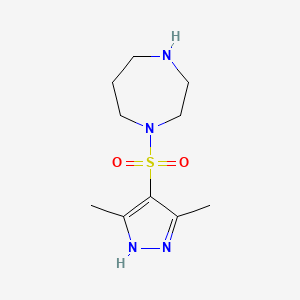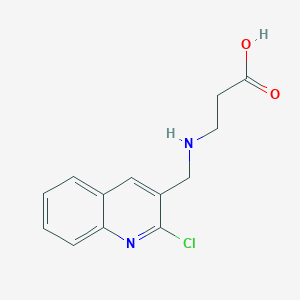
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)-1,4-diazepano es un compuesto orgánico que se caracteriza por su estructura única, la cual incluye un anillo de pirazol sustituido con grupos dimetil y un grupo sulfonilo unido a un anillo de diazepano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como diclorometano o tetrahidrofurano, y la presencia de una base como trietilamina para facilitar la reacción .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener la pureza deseada del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)-1,4-diazepano experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo sulfonilo puede experimentar reacciones de sustitución nucleófila con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Aminas, tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir los alcoholes o aminas correspondientes .
Aplicaciones Científicas De Investigación
1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)-1,4-diazepano tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, incluyendo como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)-1,4-diazepano implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y vías exactas involucradas dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)piperidina
- 1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)piperazina
- **1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)indolina clorhidrato
Unicidad
1-((3,5-Dimetil-1H-pirazol-4-il)sulfonil)-1,4-diazepano es único debido a sus características estructurales específicas, como la presencia de un anillo de pirazol y un anillo de diazepano. Esta combinación de elementos estructurales confiere propiedades químicas y biológicas distintas al compuesto, lo que lo hace valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C10H18N4O2S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14/h11H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
RPDLEFUEGJMHRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)





![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)



![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
